molecular formula C10H12FNO B1474656 2-(Cyclopropylmethoxy)-3-fluoroaniline CAS No. 1369809-67-5

2-(Cyclopropylmethoxy)-3-fluoroaniline

Cat. No.: B1474656
CAS No.: 1369809-67-5
M. Wt: 181.21 g/mol
InChI Key: GGHSIVUJBKWQPF-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-fluoroaniline is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-fluoroaniline typically involves several steps. One common method starts with the preparation of the cyclopropylmethoxy group, which is then attached to the aniline ring. The fluorine atom is introduced through a halogenation reaction. Specific reagents and conditions may vary, but common steps include:

    Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through oxidation.

    O-Alkylation: The cyclopropylmethanol is then reacted with 3-fluoroaniline in the presence of a base to form the desired compound.

    Halogenation: Fluorination is typically achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylmethoxy group and fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)aniline: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Fluoroaniline: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.

    2-(Cyclopropylmethoxy)-4-fluoroaniline: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.

Uniqueness

2-(Cyclopropylmethoxy)-3-fluoroaniline is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom, which can enhance its chemical stability and biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHSIVUJBKWQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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